molecular formula C18H20ClNO2S B15190451 9H-Thioxanthen-9-one, 4-(4-(methylamino)butoxy)-, hydrochloride CAS No. 118825-64-2

9H-Thioxanthen-9-one, 4-(4-(methylamino)butoxy)-, hydrochloride

Cat. No.: B15190451
CAS No.: 118825-64-2
M. Wt: 349.9 g/mol
InChI Key: LYHFVNXRZAYASX-UHFFFAOYSA-N
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Description

9H-Thioxanthen-9-one, 4-(4-(methylamino)butoxy)-, hydrochloride is a chemical compound with a complex structure that belongs to the family of thioxanthenes Thioxanthenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Thioxanthen-9-one, 4-(4-(methylamino)butoxy)-, hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving a suitable precursor such as a diphenyl sulfide derivative.

    Introduction of the Butoxy Group: The butoxy group is introduced via an etherification reaction, where a suitable butanol derivative reacts with the thioxanthene core under basic conditions.

    Methylamino Substitution: The methylamino group is introduced through a nucleophilic substitution reaction, where a methylamine derivative reacts with the butoxy-substituted thioxanthene.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

9H-Thioxanthen-9-one, 4-(4-(methylamino)butoxy)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydro derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino and butoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thioxanthenes depending on the nucleophile used.

Scientific Research Applications

9H-Thioxanthen-9-one, 4-(4-(methylamino)butoxy)-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9H-Thioxanthen-9-one, 4-(4-(methylamino)butoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thioxanthene Derivatives: Compounds such as chlorprothixene and flupentixol share a similar thioxanthene core but differ in their substituents.

    Xanthone Derivatives: Compounds like mangiferin and α-mangostin have a similar oxygen-containing dibenzo-γ-pyrone scaffold.

Uniqueness

9H-Thioxanthen-9-one, 4-(4-(methylamino)butoxy)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino and butoxy groups, along with the hydrochloride salt form, contributes to its solubility, stability, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

118825-64-2

Molecular Formula

C18H20ClNO2S

Molecular Weight

349.9 g/mol

IUPAC Name

4-[4-(methylamino)butoxy]thioxanthen-9-one;hydrochloride

InChI

InChI=1S/C18H19NO2S.ClH/c1-19-11-4-5-12-21-15-9-6-8-14-17(20)13-7-2-3-10-16(13)22-18(14)15;/h2-3,6-10,19H,4-5,11-12H2,1H3;1H

InChI Key

LYHFVNXRZAYASX-UHFFFAOYSA-N

Canonical SMILES

CNCCCCOC1=CC=CC2=C1SC3=CC=CC=C3C2=O.Cl

Origin of Product

United States

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